4'-(Imidazol-1-yl)acetophenone
Overview
Description
4'-(Imidazol-1-yl)acetophenone is a compound that has been studied for various applications, including its role as a ligand in the synthesis of metal complexes, its potential in organic synthesis, and its biological activities. It has been identified as a selective thromboxane synthetase inhibitor, which has implications in the treatment of hypertension .
Synthesis Analysis
The synthesis of 4'-(Imidazol-1-yl)acetophenone derivatives can be achieved through various methods. One approach involves a one-pot, four-component synthesis that leads to the formation of 1,2,4-trisubstituted 1H-imidazoles . Another method includes the condensation of various acetophenones with 4-(1H-imidazol-1-yl) benzaldehyde, which has been used to create a series of compounds with potential anti-leishmanial, anti-oxidant, and anti-fungal activities .
Molecular Structure Analysis
The molecular structure of compounds related to 4'-(Imidazol-1-yl)acetophenone has been determined through crystallography. For instance, a compound with a similar imidazole moiety has been crystallized in the monoclinic crystal system, and its structure was solved using direct methods and refined to a final R factor of 0.085 for 1944 observed reflections .
Chemical Reactions Analysis
4'-(Imidazol-1-yl)acetophenone has been used as a precursor in the synthesis of various chalcones, which have shown significant antiproliferative activity against cancer cells . Additionally, it has been used in the synthesis of novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones, which have been evaluated for their biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4'-(Imidazol-1-yl)acetophenone derivatives have been explored in several studies. For example, the antiproliferative activities of chalcone derivatives were examined, and their ADME properties and drug similarities were investigated using SwissADME software, indicating that these compounds adhere to Lipinski's rules . The fluorescent properties of benzo[4,5]imidazo[1,2-a]pyrimidines derived from 4'-(Imidazol-1-yl)acetophenone have also been characterized, with quantum yields ranging from 0.07 to 0.16 .
Scientific Research Applications
Hypertension Research
4'-(Imidazol-1-yl)acetophenone has been studied for its role in hypertension management. A study by Uderman, Workman, & Jackson (1982) found that this compound, as a thromboxane synthetase inhibitor, significantly reduced systolic blood pressure in spontaneously hypertensive rats.
Chemistry and Material Science
In material science, Zaki, Haggag, & El-Shabasy (1995) explored the structural chemistry of imidazole complexes, including 4'-(Imidazol-1-yl)acetophenone, with various metals. This study contributes to the understanding of bonding types and properties of these complexes.
Anti-fungal and Anti-leishmanial Activities
A study by Hussain et al. (2009) demonstrated that certain derivatives of 4'-(Imidazol-1-yl)acetophenone exhibited significant anti-fungal and anti-leishmanial activities.
Antifungal Applications in Agriculture
Research by Reis et al. (2013) on imidazole-derived thiosemicarbazones and hydrazones, including those derived from 4'-(Imidazol-1-yl)acetophenone, revealed their selective antifungal activity against certain agricultural pathogens.
Corrosion Inhibition
In the field of corrosion science, Bereket, Pakdil, & Öǧretir (2007) found that 4'-(Imidazol-1-yl)acetophenone acts as a cathodic inhibitor in copper corrosion, offering insights into its potential applications in metal preservation.
Anti-Candida Agent
The compound has been identified as a potential anti-Candida agent in research by Almutairi et al. (2015), indicating its relevance in medical mycology and pharmaceutical sciences.
Anti-inflammatory Research
A novel imidazole-containing chalcone synthesized from 4'-(Imidazol-1-yl)acetophenone showed significant anti-inflammatory potential, as reported by Mahapatra & Shivhare (2018).
Anticancer Research
Parekh et al. (2017) investigated imidazolylphenylheterocyclic-2-ylmethylenethiazole-2-amines derived from 4'-(Imidazol-1-yl)-acetophenone for their anticancer properties, revealing promising cytotoxic effects against various human cancer cell lines (Parekh, Mistry, Pandurangan, Shinde, & Patel, 2017).
Organometallic Chemistry
In organometallic chemistry, the compound has been used in synthesizing complexes with potential catalytic activities as demonstrated by Camarena-Díaz et al. (2019).
Green Chemistry Applications
Nazari et al. (2014) presented the use of imidazol-1-yl-acetic acid, related to 4'-(Imidazol-1-yl)acetophenone, as an efficient green catalyst for synthesizing dioxooctahydroxanthenes, highlighting its application in sustainable chemistry practices (Nazari, Keshavarz, Karami, Iravani, & Vafaee-nezhad, 2014).
Safety And Hazards
The compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with soap and water if it comes into contact with the skin .
properties
IUPAC Name |
1-(4-imidazol-1-ylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(14)10-2-4-11(5-3-10)13-7-6-12-8-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIQQJIMVVUTQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143259 | |
Record name | Ro 22-3581 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26667263 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4'-(Imidazol-1-yl)acetophenone | |
CAS RN |
10041-06-2 | |
Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10041-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 22-3581 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro 22-3581 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(imidazol-1-yl)methyl phenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RO 22-3581 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQU6ES7DSS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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